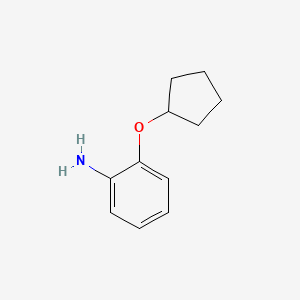
2-(Cyclopentyloxy)aniline
Cat. No. B1277582
Key on ui cas rn:
29026-75-3
M. Wt: 177.24 g/mol
InChI Key: FNBWQWIPPGLDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04153446
Procedure details


Iron 60 mesh (51.9 g, 0.93 mole), water (220 cc), ethanol (244 cc) and concentrated hydrochloric acid (14.2 cc) were heated to reflux under a nitrogen blanket. Then 2-cyclopentoxynitrobenzene (55.2 g, 0.27 mole) was added at reflux over a period of 2 hrs. The reaction was maintained at reflux for an additional 3 hrs. The pH was adjusted to 7-8 by the addition of concentrated ammonium hydroxide. The reaction mixture then was filtered at 30° C., and the filtrate was washed with 200 cc of ether. The filtrate was extracted with 4×50 cc of ether and the combined ether extracts were subjected to rotary evaporation. The crude product was fractionally distilled at 126°-130° C. at 2.0-2.5 mm. Hg to yield 30.3 g (64.3%) of product.






Name
Yield
64.3%
Identifiers


|
REACTION_CXSMILES
|
O.Cl.[CH:3]1([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-])=O)[CH2:7][CH2:6][CH2:5][CH2:4]1.[OH-].[NH4+]>[Fe].C(O)C>[CH:3]1([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)OC1=C(C=CC=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
14.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
244 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under a nitrogen blanket
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux over a period of 2 hrs
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for an additional 3 hrs
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture then was filtered at 30° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate was washed with 200 cc of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with 4×50 cc of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined ether extracts were subjected to rotary evaporation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was fractionally distilled at 126°-130° C. at 2.0-2.5 mm. Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)OC1=C(N)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.3 g | |
| YIELD: PERCENTYIELD | 64.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
